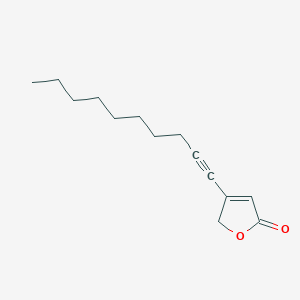
1-Ethylpyridin-1-ium benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylpyridin-1-ium benzoate is an organic compound that belongs to the class of pyridinium salts It is formed by the combination of 1-ethylpyridin-1-ium cation and benzoate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethylpyridin-1-ium benzoate can be synthesized through a quaternization reaction where 1-ethylpyridine reacts with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethylpyridin-1-ium benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoate anion can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as thiols or amines. The reaction is typically carried out in polar solvents like acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products include substituted pyridinium salts.
Oxidation: Products include oxidized derivatives of the pyridinium ring.
Wissenschaftliche Forschungsanwendungen
1-Ethylpyridin-1-ium benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a catalyst in certain organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of ionic liquids and as an additive in electrochemical applications.
Wirkmechanismus
The mechanism of action of 1-ethylpyridin-1-ium benzoate involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzoate anion can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
1-Ethylpyridinium Bromide: Similar in structure but contains a bromide anion instead of benzoate.
1-Methylpyridinium Benzoate: Contains a methyl group instead of an ethyl group on the pyridinium ring.
1-Ethylpyridinium Chloride: Contains a chloride anion instead of benzoate.
Uniqueness: 1-Ethylpyridin-1-ium benzoate is unique due to the presence of the benzoate anion, which imparts distinct chemical properties and reactivity compared to other pyridinium salts. The benzoate anion can participate in additional interactions, making this compound versatile in various applications.
Eigenschaften
CAS-Nummer |
920759-09-7 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
1-ethylpyridin-1-ium;benzoate |
InChI |
InChI=1S/C7H10N.C7H6O2/c1-2-8-6-4-3-5-7-8;8-7(9)6-4-2-1-3-5-6/h3-7H,2H2,1H3;1-5H,(H,8,9)/q+1;/p-1 |
InChI-Schlüssel |
QKDKIUPZHUJWKJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=CC=CC=C1.C1=CC=C(C=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole](/img/structure/B12637351.png)
![(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12637354.png)


![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)

![5-{4-[(Cyanomethyl)amino]phenyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B12637397.png)


![Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-](/img/structure/B12637417.png)
![2-(4-Chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12637421.png)
![2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide](/img/structure/B12637429.png)
![4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12637441.png)

